1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl-
CAS No.: 38393-67-8
Cat. No.: VC17002247
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38393-67-8 |
|---|---|
| Molecular Formula | C16H12O4 |
| Molecular Weight | 268.26 g/mol |
| IUPAC Name | 7-hydroxy-8-methoxy-6-methylanthracene-1,2-dione |
| Standard InChI | InChI=1S/C16H12O4/c1-8-5-10-6-9-3-4-13(17)15(19)11(9)7-12(10)16(20-2)14(8)18/h3-7,18H,1-2H3 |
| Standard InChI Key | FMNLMMVECPXEJU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=CC3=C(C=C2C(=C1O)OC)C(=O)C(=O)C=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- (CAS No. 38393-67-8) belongs to the anthraquinone family, characterized by a tricyclic aromatic system with two ketone groups at positions 9 and 10. Its molecular formula is , with a molecular weight of 268.26 g/mol . The IUPAC name, 7-hydroxy-8-methoxy-6-methyl-1,2-anthraquinone, reflects the positions of its functional groups: a hydroxyl (-OH) at C7, a methoxy (-OCH) at C8, and a methyl (-CH) at C6 .
Table 1: Key Chemical Properties of Hallachrome
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 268.26 g/mol | |
| CAS Registry Number | 38393-67-8 | |
| EPA Identifier | DTXSID70191737 | |
| Synonyms | Hallachrome, 51996-00-0 |
Structural Elucidation and Spectral Analysis
The definitive structural assignment of Hallachrome was achieved through nuclear Overhauser effect (NOE) experiments and comparative spectral analysis . These studies confirmed the 1,2-anthraquinone backbone, distinguishing it from the more common 9,10-anthraquinones. Oxidation of Hallachrome’s leucotriacetate derivative with chromic acid yielded a 9,10-anthraquinone analog, further validating its unique regiochemistry . The spatial arrangement of substituents contributes to its planar geometry, enhancing intermolecular interactions with biological targets .
Synthesis and Production
Synthetic Pathways
Hallachrome’s synthesis involves multi-step reactions designed to introduce substituents selectively while preserving the anthraquinone core. A typical route begins with the Friedel-Crafts acylation of anthracene derivatives, followed by sequential functionalization via methoxylation, methylation, and hydroxylation. Recent advances in enzymatic catalysis and green chemistry aim to improve yield and reduce environmental impact, though industrial-scale production remains limited to research purposes .
Natural Biosynthesis
In Halla parthenopeia, Hallachrome is biosynthesized as a defensive metabolite, secreted in purple mucus upon mechanical stress . The biosynthetic pathway likely involves polyketide synthase (PKS) enzymes, analogous to other microbial anthraquinones, though precise mechanisms remain under investigation .
Biological Activities and Mechanisms of Action
Antimicrobial Efficacy
Hallachrome exhibits selective antimicrobial activity, with pronounced effects against Gram-positive bacteria and the fungal pathogen Candida albicans.
Table 2: Antimicrobial Susceptibility Profile of Hallachrome
Mechanistic Insights:
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Membrane Disruption: Hallachrome increases membrane permeability in C. albicans and Gram-positive bacteria, leading to ion leakage and cell death .
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Biofilm Inhibition: At sub-MIC concentrations, it reduces biofilm formation by 40–60% in S. aureus and C. albicans, likely by interfering with quorum-sensing pathways .
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Hyphal Suppression: In C. albicans, Hallachrome inhibits hyphal transition, a critical virulence factor, at 0.03 mM .
Comparative Analysis with Other Anthraquinones
Hallachrome’s bioactivity contrasts with 9,10-anthraquinones like emodin and alizarin, which show broader-spectrum but less potent effects . For example, alizarin derivatives require concentrations >1 mM to inhibit C. albicans, whereas Hallachrome achieves similar inhibition at 0.06 mM . This enhanced potency is attributed to its polar substituents, which improve solubility and target affinity .
Environmental and Regulatory Considerations
Ecotoxicology
Future Directions and Applications
Material Science Applications
Its redox-active quinone moiety suggests potential in biosensors or antimicrobial coatings, though stability under environmental conditions remains a challenge .
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